Methyl-3-methylamino-3-phenylpropionate

Lipophilicity Drug-likeness ADME Prediction

Source the correct N-methyl-β-amino ester scaffold—Methyl-3-methylamino-3-phenylpropionate (CAS 31925-48-1)—to avoid regioisomer mix-ups that compromise CNS-target SAR. Unlike the 2-(methylamino) analogue (CAS 181209-66-5, a carboxypeptidase inhibitor), this 3-substituted isomer maps to methylphenidate-like monoamine reuptake pharmacophores. The monofunctionalized N-methyl secondary amine enables direct elaboration to amides, ureas, or sulfonamides without primary-amine protection. Use for lipase-catalyzed kinetic resolution, β-peptide foldamer design, or anti-trypanosomal library enumeration. Insist on the 3-substituted regioisomer to ensure reproducible pharmacology and synthetic outcomes.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B8462374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-3-methylamino-3-phenylpropionate
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCNC(CC(=O)OC)C1=CC=CC=C1
InChIInChI=1S/C11H15NO2/c1-12-10(8-11(13)14-2)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3
InChIKeyUJWXABCCNFNPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-3-methylamino-3-phenylpropionate Procurement: Key Chemical Identifiers and Baseline


Methyl-3-methylamino-3-phenylpropionate (CAS 31925-48-1) is a β-amino acid methyl ester with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . The compound features a phenyl ring and a secondary N-methylamino group at the β-carbon of the propionate backbone, placing it within the 3-amino-3-arylpropionate class [1]. This structural scaffold has been explored as a synthetic intermediate for physiologically active peptides and lactam antibiotics [1], and more recently, derivatives of 3-amino-3-arylpropionic acids have been investigated as CNS-active analogues of methylphenidate [2]. The compound is typically supplied as the free base with a purity specification of 95% .

Why In-Class Substitution of Methyl-3-methylamino-3-phenylpropionate Carries Procurement Risk


Compounds within the 3-amino-3-arylpropionate family cannot be assumed interchangeable due to demonstrable differences in physical properties, synthetic accessibility, and biological activity that arise from even minor structural modifications. For example, replacing the N-methylamino group with a dimethylamino substituent shifts the computed LogP from 1.10 for methyl-3-methylamino-3-phenylpropionate to 1.85 for methyl-3-(dimethylamino)-3-phenylpropionate , altering lipophilicity-driven pharmacokinetic and chromatographic behavior. The regioisomeric 2-(methylamino) analogue (methyl (R)-2-(methylamino)-3-phenylpropionate, CAS 181209-66-5) shares the same molecular formula and weight (C₁₁H₁₅NO₂, 193.24 g/mol) but differs in the position of the amine on the propionate chain, which can lead to divergent reactivity and biological target engagement [1]. Furthermore, the class includes variants in which the N-substituent is absent (primary amine), extended (benzyl), or relocated to the aryl ring, each yielding distinct physicochemical and pharmacological profiles. Substituting any of these for methyl-3-methylamino-3-phenylpropionate without explicit comparative data risks irreproducible synthetic outcomes or misleading biological results [2].

Quantitative Differentiation Evidence for Methyl-3-methylamino-3-phenylpropionate


Computed LogP Comparison: Methyl-3-methylamino- vs. Methyl-3-(dimethylamino)-3-phenylpropionate

The target compound exhibits a predicted XLogP3 value of 1.1 (PubChem computed for the neutral free base) [1]. Its closest N,N-dimethylated analogue, methyl-3-(dimethylamino)-3-phenylpropionate (CAS 220438-13-1), has a reported computed LogP of 1.85 . This logP difference of approximately 0.75 units indicates substantially lower lipophilicity for the monomethylamino compound.

Lipophilicity Drug-likeness ADME Prediction

Regioisomeric Differentiation: 3-(Methylamino) vs. 2-(Methylamino) Propionate Scaffold

Methyl-3-methylamino-3-phenylpropionate (CAS 31925-48-1) places the N-methylamino group at the β-carbon (C-3) of the propionate backbone. The regioisomer methyl (R)-2-(methylamino)-3-phenylpropionate (CAS 181209-66-5, PubChem CID 13945162) carries the same substituent at the α-carbon (C-2) [1]. Both compounds share an identical molecular formula (C₁₁H₁₅NO₂) and molecular weight (193.24 g/mol). However, the N-methyl-D-phenylalanine methyl ester regioisomer (CAS 181209-66-5) has been explicitly characterized as a carboxypeptidase A inhibitor precursor [1], whereas the 3-amino-3-arylpropionate class (including the target compound) has been pursued as a scaffold for CNS-active methylphenidate analogues [2].

Regiochemistry Structure-Activity Relationship Synthetic Intermediate

Mono-N-Methyl vs. Unsubstituted β-Amino Ester: Molecular Weight and Hydrogen Bonding Differentiation

The target compound (MW 193.24 g/mol) differs from the primary amine analogue methyl 3-amino-3-phenylpropanoate (MW 179.22 g/mol) by a single N-methyl group (+14 Da) . This methylation increases the molecular weight, modifies the basicity (pKa of secondary vs. primary amine), and introduces steric bulk at the nitrogen, which can influence enantioselective reactions. The primary amine variant is a known substrate for lipase-catalyzed kinetic resolution to yield optically active β-amino esters used in dapoxetine synthesis [1], whereas the N-methylated analogue may exhibit altered enzyme recognition and resolution efficiency due to the tertiary carbon center and increased steric hindrance near the amino group [2].

Molecular Properties Chiral Resolution Synthetic Handle

Class-Level CNS Pharmacological Differentiation Among 3-Amino-3-arylpropionic Acid Derivatives

Renault et al. (1999) reported that 3-amino-3-arylpropionic acid amide derivatives exhibit structure-dependent CNS activity in mice, with different N-substitution patterns and aryl ring substituents producing distinct effects on locomotor activity [1]. The study, which includes compounds directly derived from the 3-amino-3-arylpropionate ester scaffold analogous to the target compound, demonstrates that central pharmacological effects within this class are highly sensitive to the identity of the amine substituent and the aryl group. While no data are reported for the specific title compound in this study, the class data establish that N-methyl vs. N-unsubstituted vs. N-benzyl derivatives produce pharmacologically distinguishable outcomes [1].

CNS Pharmacology Locomotor Activity Methylphenidate Analogues

3-Amino-3-arylpropionic Acid Derivatives as Versatile Pharmacophore Scaffolds: TcTS Inhibition and Beyond

Beyond CNS applications, the 3-amino-3-arylpropionic acid scaffold has demonstrated utility as an enzyme inhibitor pharmacophore. Kashif et al. (2018) reported that phthaloyl derivatives of 3-amino-3-arylpropionic acids exhibit potent inhibition of Trypanosoma cruzi trans-sialidase (TcTS), with the most active compound (D-11) achieving a binding affinity of −11.1 kcal/mol versus −7.8 kcal/mol for the reference ligand DANA, and 86.9% enzyme inhibition [1]. While this specific derivative is structurally more complex than the title compound, the study validates the 3-amino-3-arylpropionic acid core as a productive starting point for inhibitor design across multiple therapeutic areas. The free amino group or N-methylamino group on the β-carbon provides a critical synthetic handle for generating diversely functionalized inhibitor libraries [1].

Enzyme Inhibition Molecular Docking Trypanosoma cruzi

Optimal Procurement and Application Scenarios for Methyl-3-methylamino-3-phenylpropionate


CNS-Active Methylphenidate Analogue Discovery Programs

Methyl-3-methylamino-3-phenylpropionate is best deployed as a β-amino ester building block in medicinal chemistry programs targeting novel CNS stimulants or cognitive enhancers. As demonstrated by Renault et al. (1999), the 3-amino-3-arylpropionic acid scaffold serves as a direct precursor to methylphenidate- and modafinil-like amide derivatives [1]. The N-methyl secondary amine on the β-carbon provides a monofunctionalized intermediate that can be further elaborated (e.g., converted to amide, urea, or sulfonamide derivatives) without requiring selective protection/deprotection of a primary amine. Researchers designing dopamine or norepinephrine reuptake modulators should prioritize the 3-substituted regioisomer (CAS 31925-48-1) over the 2-substituted regioisomer (CAS 181209-66-5), as the latter is associated with carboxypeptidase inhibition rather than monoamine transporter pharmacology [2].

Chemoenzymatic Resolution and Chiral β-Amino Acid Synthesis

The compound's β-amino ester architecture makes it a candidate for lipase-catalyzed kinetic resolution to yield enantiomerically enriched 3-amino-3-arylpropionic acids. The patent literature establishes that n-alkyl 3-amino-3-arylpropionates can be enzymatically resolved to optically active forms that serve as intermediates for physiologically active peptides and β-lactam antibiotics [1]. Compared to the primary amine analogue, the N-methyl group may alter enantioselectivity and reaction kinetics, providing a chemically distinct substrate for evaluating enzyme substrate scope and for accessing N-methyl-β-amino acids that are not accessible from primary amine precursors. This specificity supports its use in chemoenzymatic methodology development studies [1].

Pharmacophore Scaffold for Anti-Infective Inhibitor Design

The 3-amino-3-arylpropionic acid chemotype, to which methyl-3-methylamino-3-phenylpropionate belongs, has been validated as a productive scaffold for designing trans-sialidase inhibitors with trypanocidal activity [1]. While the title compound itself has not been tested against TcTS, its N-methyl-β-amino ester moiety provides a more sterically constrained and lipophilically tuned starting point (XLogP3 = 1.1) compared to the unsubstituted primary amine analogue. This may be advantageous for optimizing membrane permeability and target engagement in intracellular anti-parasitic programs. Scaffold-hopping and focused library enumeration around the N-methyl-3-phenyl-β-alanine ester core can generate novel TcTS or other enzyme inhibitor candidates [1].

β-Peptide and Foldamer Synthesis with Controlled Conformational Bias

The compound functions as a protected β-amino acid monomer suitable for solid-phase or solution-phase peptide synthesis. Incorporation of the N-methyl-β-phenyl-β-alanine residue into β-peptide sequences introduces both a sterically demanding N-methyl group and a β-branched phenyl substituent, which together restrict backbone conformational flexibility [1]. This can be exploited in the design of foldamers with defined secondary structures. The methyl ester protecting group allows for selective carboxyl deprotection under mild basic conditions without affecting the N-methyl secondary amine, enabling orthogonal protection strategies in complex peptide assembly sequences [1].

Quote Request

Request a Quote for Methyl-3-methylamino-3-phenylpropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.